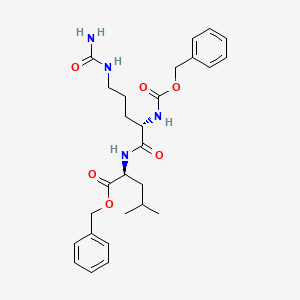

(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate

Übersicht

Beschreibung

(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including ureido, amido, and ester groups, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate typically involves multi-step organic reactions. A common synthetic route includes:

Protection of Amino Groups: The initial step often involves protecting the amino groups using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

Formation of Ureido Group: The ureido group can be introduced by reacting an appropriate amine with an isocyanate.

Amide Bond Formation: The formation of amide bonds is achieved through coupling reactions, often using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.

Esterification: The final esterification step involves the reaction of the carboxylic acid with benzyl alcohol under acidic conditions or using coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesizers, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester or amide groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, borane.

Coupling Reagents: DCC, EDC, HATU.

Protecting Groups: Benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its ureido and amido groups mimic peptide bonds, making it useful in the design of peptide-based inhibitors and probes.

Medicine

Medically, this compound has potential applications in drug development. Its structure can be modified to enhance binding affinity and specificity for biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-benzyl 2-((S)-2-(((tert-butyloxycarbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate: Similar structure but with a different protecting group.

(S)-benzyl 2-((S)-2-(((methoxycarbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.

Uniqueness

The uniqueness of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate lies in its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.

Biologische Aktivität

(S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate, with CAS number 122411-98-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications based on available research findings.

- Molecular Formula : C27H36N4O

- Molecular Weight : 436.60 g/mol

- Structure : The compound features a complex structure that includes a benzyl group, ureido linkage, and multiple functional groups that may contribute to its biological properties.

The compound exhibits various biological activities that can be attributed to its structural features. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Case Studies

- Study on Enzyme Inhibition :

- Anticancer Screening :

Data Table: Biological Activity Summary

Future Directions

Given the promising biological activities observed in related compounds, further research on this compound is warranted. Potential areas for exploration include:

- Optimization of Structure : Modifying functional groups to enhance potency and selectivity for target enzymes.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the precise molecular pathways influenced by this compound to better understand its biological effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate, and how can intermediates be purified effectively?

- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example, intermediates like (S)-dibenzyl 2-(3-((S)-1-(benzyloxy)-4-methyl-1-oxopentan-2-yl)ureido)pentanedioate are synthesized via coupling reactions using triphosgene and pyridine in anhydrous DCM, followed by silica gel chromatography (20–40% EtOAc/hexanes) for purification . Yield optimization (37–99%) depends on reaction conditions (e.g., hydrogenation at 1 atm for 60 minutes) and stoichiometric ratios of reagents like DIEA (2.5 eq.) .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC and NMR analysis to confirm stereochemistry. For instance, NMR signals (e.g., δ 4.43–4.46 ppm for α-protons) and rotameric splitting (major/minor peaks) in DMSO- or CDCl can resolve stereoisomers. Analytical HPLC with retention times (e.g., 0.28–0.74 min) and values (e.g., 303.1–304.1 [M–H]) further validate purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow strict PPE guidelines (gloves, lab coats, eye protection) and work in a fume hood to avoid inhalation of dust or vapors. Store at controlled temperatures (dry, <25°C) in inert atmospheres to prevent decomposition. Emergency measures include immediate rinsing for eye/skin contact and medical attention for ingestion .

Q. How can researchers confirm the presence of the ureido functional group in this compound?

- Methodological Answer : IR spectroscopy (stretching at ~1650–1700 cm) and NMR signals (δ 6.5–7.5 ppm for NH protons) identify the ureido group. LC-MS with fragmentation patterns (e.g., loss of CO or benzyl groups) provides additional confirmation .

Advanced Research Questions

Q. How can contradictory yields in multi-step syntheses (e.g., 40% vs. 99%) be resolved?

- Methodological Answer : Yield discrepancies often arise from purification methods or reaction kinetics. For example, hydrogenation time (60 minutes vs. shorter periods) significantly impacts debenzylation efficiency. Silica gel chromatography with gradient elution (e.g., 1% MeOH/chloroform) improves recovery of polar intermediates .

Q. What strategies optimize regioselectivity in ureido bond formation?

- Methodological Answer : Use sterically hindered bases (e.g., DIEA) to minimize side reactions. Temperature control (0°C during coupling) and pre-activation of carbamates with triphosgene enhance regioselectivity. Computational modeling (e.g., DFT) predicts steric and electronic effects of substituents on reaction pathways .

Q. How do solvent systems influence rotameric equilibria in NMR analysis?

- Methodological Answer : Polar aprotic solvents (DMSO-) stabilize rotamers, leading to split signals (e.g., δ 4.65–4.74 ppm for major/minor conformers). In contrast, CDCl may average signals due to faster exchange rates. Variable-temperature NMR can further probe dynamic behavior .

Q. What computational tools validate the inhibition mechanism of related carboxypeptidase inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations analyze binding affinities to glutamate carboxypeptidase II. Compare inhibition constants () of analogs (e.g., ZJ-43 derivatives) with structural variations (e.g., carboxy vs. benzyloxy groups) to identify pharmacophores .

Q. How can researchers address instability during long-term storage?

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-19(2)16-23(25(33)36-17-20-10-5-3-6-11-20)30-24(32)22(14-9-15-29-26(28)34)31-27(35)37-18-21-12-7-4-8-13-21/h3-8,10-13,19,22-23H,9,14-18H2,1-2H3,(H,30,32)(H,31,35)(H3,28,29,34)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLANEXUXDPZOTD-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.